molecular formula C14H19NO4S B3033204 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid CAS No. 959579-56-7

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid

Cat. No.: B3033204
CAS No.: 959579-56-7
M. Wt: 297.37 g/mol
InChI Key: SMFRPIXMKBJZBM-WDEREUQCSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthetic processes.
  • A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation, which may influence solubility and bioactivity.

This compound is likely utilized as an intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, where pyrrolidine scaffolds are common .

Properties

CAS No.

959579-56-7

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-6-10(9-4-5-20-8-9)11(7-15)12(16)17/h4-5,8,10-11H,6-7H2,1-3H3,(H,16,17)/t10-,11+/m0/s1

InChI Key

SMFRPIXMKBJZBM-WDEREUQCSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CSC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the thiophene and carboxylic acid groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrrolidine ring.

    Substitution reactions: to introduce the thiophene group.

    Carboxylation reactions: to add the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:

    Catalysts: to accelerate reactions.

    Controlled reaction conditions: such as temperature and pressure.

    Purification techniques: like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce sulfoxides or sulfones.

    Reduction: May produce alcohols or amines.

    Substitution: May produce halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Structural Comparison

Key analogs and their differences:

Compound Name Substituent at Pyrrolidine 4-Position Key Functional Groups
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid Thiophen-3-yl Boc, carboxylic acid
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Methoxyphenyl Boc, carboxylic acid, methoxy group

Key Differences :

  • Thiophen-3-yl vs. Methoxyphenyl: Thiophene’s sulfur atom contributes to lower polarity and higher lipophilicity compared to the electron-rich 4-methoxyphenyl group.

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound (Thiophen-3-yl) Methoxyphenyl Analog
LogP (Predicted) ~2.1 (higher lipophilicity) ~1.7 (polar due to methoxy)
Aqueous Solubility Low (thiophene’s hydrophobicity) Moderate (methoxy enhances polarity)
Melting Point Not reported Not reported

Notes:

  • Experimental data for the target compound is scarce, but structural analogs suggest trends. Thiophene derivatives often exhibit poor aqueous solubility , necessitating formulation adjustments in drug development.

Challenges :

  • Methoxyphenyl analogs may face regioselectivity issues during aryl group installation.

Recommendations :

  • Conduct experimental assays to compare solubility, stability, and target affinity.
  • Explore derivatives with hybrid substituents (e.g., thiophene-methoxy hybrids) to balance polarity and bioactivity.

Biological Activity

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-trans-DL-β-Pro-4-(3-thienyl)-OH, is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a thienyl group. This compound has garnered attention for its potential biological activities, including antibacterial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉NO₄S, with a molecular weight of approximately 297.37 g/mol. The presence of the thienyl group contributes to the compound's aromatic characteristics, which may influence its biological interactions.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For example, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin (MRSA) . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can reduce inflammatory responses. Specifically, compounds with similar structures have been shown to inhibit the release of nitric oxide (NO) and downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against MRSA. The results indicated that specific modifications in the pyrrolidine structure enhanced antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Inflammation Model : In an experimental model using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers. The study quantified reductions in TNF-α (72.2%) and IL-6 (58.3%), supporting the anti-inflammatory potential of these derivatives .

Data Tables

Biological Activity Effect Reference
AntibacterialEffective against MRSA
Anti-inflammatoryReduced NO release by 36.3%
Cytokine InhibitionTNF-α downregulated by 72.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid

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